![molecular formula C14H23NO4 B1290404 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate CAS No. 203662-61-7](/img/structure/B1290404.png)
6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate is a synthetic organic compound with the molecular formula C({14})H({23})NO(_{4}) It features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of tert-butyl and methyl groups. This can be done using alkylation reactions where tert-butyl and methyl halides are reacted with the spirocyclic intermediate.
Esterification: The final step involves esterification to introduce the dicarboxylate groups. This can be achieved by reacting the intermediate with an appropriate esterifying agent, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the spirocyclic ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of spirocyclic structures on biological systems. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. The spirocyclic structure can impart unique pharmacokinetic and pharmacodynamic properties, making it a promising scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate: Similar
Properties
IUPAC Name |
6-O-tert-butyl 2-O-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-6-5-14(9-15)7-10(8-14)11(16)18-4/h10H,5-9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USXOUCHGCDBQPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC(C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.